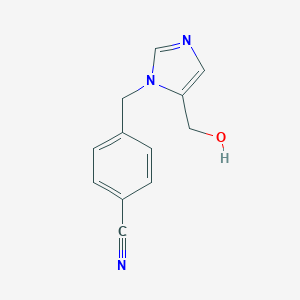

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile

Cat. No. B060543

Key on ui cas rn:

183500-36-9

M. Wt: 213.23 g/mol

InChI Key: ACFSBQWDVYWNRT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06638962B2

Procedure details

Dihydroxyacetone in dimeric form (23.35 g/0.129 mol) and potassium thioisocyanate (25.18 g/0.259 mol) are added in succession to a solution of 25 g (0.233 mol) of 4-(aminomethyl)benzonitrile in 100 ml of isopropanol, and then the mixture is placed in an ice bath and 20 ml of acetic acid are added dropwise. The reaction mixture is stirred at room temperature for 48 hours. A precipitate is obtained, which is filtered off, washed with 50 ml of isopropanol and then twice with 50 ml of H2O, and subsequently dried. Thus crystals are obtained, which are used directly in the following desulphurisation step: 13 g (0.059 mol) of the previously obtained crystals are placed in 140 ml of a dilute solution of 10% nitric acid in water. At 0° C., 0.1 g of sodium nitrite is added very slowly. Marked evolution of a brown gas is observed, and the mixture gradually becomes homogeneous. The reaction mixture is then stirred at room temperature for 3 hours and then filtered and extracted once with AcOEt. The aqueous phase is then rendered basic with a 5N sodium hydroxide solution, and subsequently extracted twice with AcOEt. The organic phase is washed with a saturated NaCl solution, and then dried over MgSO4. Evaporation in vacuo yields the title product.

Name

potassium thioisocyanate

Quantity

25.18 g

Type

reactant

Reaction Step One

Name

sodium nitrite

Quantity

0.1 g

Type

reactant

Reaction Step Three

[Compound]

Name

dilute solution

Quantity

140 mL

Type

solvent

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH:2](O)[C:3](=O)[CH3:4].S(N=C=O)[N:8]=[C:9]=O.[K].[NH2:15][CH2:16][C:17]1[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[CH:19][CH:18]=1.[N+]([O-])(O)=O.N([O-])=O.[Na+]>C(O)(C)C.O.C(O)(=O)C>[OH:1][CH2:2][C:3]1[N:22]([CH2:21][C:20]2[CH:23]=[CH:24][C:17]([C:16]#[N:15])=[CH:18][CH:19]=2)[CH:9]=[N:8][CH:4]=1 |f:1.2,5.6,^1:13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(C(C)=O)O

|

|

Name

|

potassium thioisocyanate

|

|

Quantity

|

25.18 g

|

|

Type

|

reactant

|

|

Smiles

|

S(N=C=O)N=C=O.[K]

|

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

NCC1=CC=C(C#N)C=C1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

|

Name

|

sodium nitrite

|

|

Quantity

|

0.1 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Four

[Compound]

|

Name

|

dilute solution

|

|

Quantity

|

140 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is stirred at room temperature for 48 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture is placed in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A precipitate is obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

which is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 50 ml of isopropanol

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

twice with 50 ml of H2O, and subsequently dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thus crystals are obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture is then stirred at room temperature for 3 hours

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted once with AcOEt

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

subsequently extracted twice with AcOEt

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase is washed with a saturated NaCl solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation in vacuo

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |